molecular formula C19H13F3N6OS B2668065 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891110-45-5

2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2668065
CAS RN: 891110-45-5
M. Wt: 430.41
InChI Key: NUIAINMNSOCDDU-UHFFFAOYSA-N
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Description

The compound “2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, a thio group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, thiols can be efficiently oxidized to disulfides in the presence of similar compounds in aqueous medium .

Scientific Research Applications

Synthesis and Insecticidal Assessment

The synthesis of innovative heterocycles, such as pyridine and triazolopyridine derivatives, has been explored for their potential as insecticidal agents. These compounds, including variants incorporating a thiadiazole moiety, have been assessed against pests like the cotton leafworm, Spodoptera littoralis, showing promising insecticidal activity (Fadda et al., 2017).

Antimicrobial Applications

Research into triazolopyridines and related structures has also highlighted their potential antimicrobial effects. The synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents suggests a broader utility in medicinal chemistry, including antimicrobial properties (Medwid et al., 1990).

Metal-Free Synthesis Methods

The metal-free synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines demonstrates innovative approaches to constructing complex molecules with potential therapeutic and biological applications. This process emphasizes efficient and environmentally friendly synthesis methods (Zheng et al., 2014).

Molecular Docking and Screening

Further research has involved the molecular docking and in vitro screening of newly synthesized compounds for their interactions with biological targets. These studies provide insights into the potential therapeutic applications of triazolopyridines and related molecules, including their antimicrobial and antioxidant activities (Flefel et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and potential applications in various fields .

properties

IUPAC Name

2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-2-1-3-14(10-13)24-17(29)11-30-18-26-25-16-5-4-15(27-28(16)18)12-6-8-23-9-7-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIAINMNSOCDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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